molecular formula C13H20N2O6 B12094176 Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- CAS No. 11002-80-5

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-

Cat. No.: B12094176
CAS No.: 11002-80-5
M. Wt: 300.31 g/mol
InChI Key: PQVQBAAWCOTEBG-UHFFFAOYSA-N
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Description

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, also known as actinobolin, is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a benzopyran ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- typically involves the use of microbial fermentation. The bacteria Streptomyces coelicolor and Escherichia coli are commonly employed for this purpose . The fermentation process involves cultivating these bacteria under specific conditions, followed by extraction and purification of the compound.

Industrial Production Methods

Industrial production of this compound also relies on microbial fermentation. The process is scaled up in bioreactors where optimal conditions for bacterial growth and compound production are maintained. After fermentation, the compound is extracted using solvent extraction methods and further purified through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical marker.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- (S)-
  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- ®-

Uniqueness

The uniqueness of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- lies in its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .

Properties

CAS No.

11002-80-5

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide

InChI

InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)

InChI Key

PQVQBAAWCOTEBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N

Origin of Product

United States

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